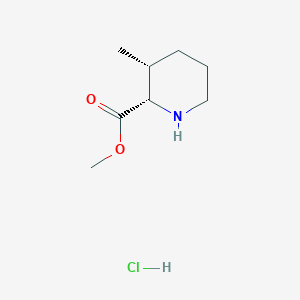

cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

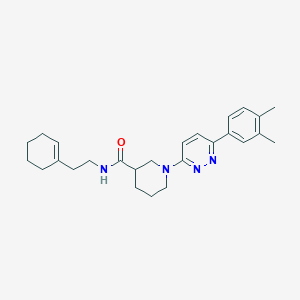

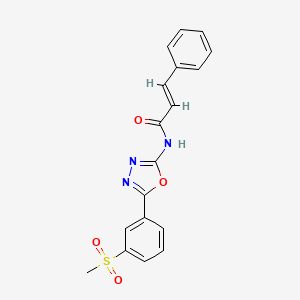

Methyl cis-3-methylpiperidine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 174681-81-3 . It has a molecular weight of 193.67 and its IUPAC name is methyl (2S,3R)-3-methylpiperidine-2-carboxylate hydrochloride .

Molecular Structure Analysis

The molecular formula of this compound is C8H16ClNO2 . The InChI code is 1S/C8H15NO2.ClH/c1-6-4-3-5-9-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 . Unfortunately, specific structural analysis information is not available in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.67 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique

Chemistry and Pharmacology of Stereoisomers

The research on stereochemistry and pharmacology of opiates highlights the critical role of stereochemical configurations in biological activity. cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride, through its structural analogs, has been instrumental in understanding the impact of stereochemical configurations on opioid receptor interactions. Studies of stereoisomers, particularly those with cis configurations, have provided insights into receptor-mediated phenomena, offering a unique set of molecular probes for investigating receptor interactions. These findings are vital for developing refined pharmacophores for opioid receptors, aiding in the design of compounds with specific biological activities (Brine et al., 1997).

Interaction with DNA

The interaction between cisplatin, a relative of cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride, and DNA, reveals the importance of metal complexes in cancer therapy. The binding of cisplatin to DNA forms the basis for its cytotoxic effects against cancer cells. This interaction emphasizes the role of metal-based drugs in targeting genetic material, leading to advancements in cancer treatment strategies. Research on cisplatin and its derivatives has laid the groundwork for understanding how similar compounds might interact with DNA, contributing to the development of new anticancer drugs (Reedijk, 1992).

Environmental and Biological Degradation

The study of the environmental degradation of chemical compounds related to cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride, such as cis-1,3-dichloropropenes, provides insights into the fate of these chemicals in nature. Understanding the degradation pathways and rates in different soil types helps in assessing the environmental impact and persistence of these compounds. This knowledge is crucial for environmental risk assessment and for developing strategies to minimize the ecological footprint of chemical usage (Dijk, 1974).

Epigenetics and Cancer Therapy

Exploring the epigenetic features of testicular germ cell tumors in relation to the epigenetic characteristics of foetal germ cells has shed light on the developmental origin of certain cancers. cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride, through structural analogs, contributes to the understanding of epigenetic modifications in cancer cells. This research helps in identifying potential epigenetic targets for cancer therapy, emphasizing the role of epigenetic mechanisms in the development and progression of cancer (Kristensen et al., 2013).

Propriétés

IUPAC Name |

methyl (2S,3R)-3-methylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXKTMITCLKTLU-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN[C@@H]1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2479226.png)

![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)

![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)

![2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2479240.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)